molecular formula C22H18FN5O B2997732 2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897623-66-4

2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2997732
CAS RN: 897623-66-4
M. Wt: 387.418
InChI Key: FMCBVKIIWSXALZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the tetrazol group, and the attachment of the fluorophenyl group . The exact methods would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The compound’s reactivity would depend on its structure and the functional groups present. It might undergo reactions typical of biphenyls, tetrazols, and fluorophenyls. These could include electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques .

Scientific Research Applications

Antipsychotic Agents Development

Research into similar compounds has shown potential in the development of novel antipsychotic agents. For instance, derivatives of pyrazol-5-ols have been studied for their antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a common target for existing antipsychotic drugs. This suggests a unique mechanism of action that could offer new therapeutic options for treating psychiatric disorders without some of the side effects associated with dopamine antagonism (Wise et al., 1987).

Anti-Epileptic Drug Development

In the realm of epilepsy treatment, certain biphenyl acetamide derivatives have been identified as broad-spectrum anti-epileptic drug (AED) candidates. These compounds have demonstrated anti-convulsant activity in various models with a good safety margin, indicating their potential as clinical candidates for epilepsy treatment (Tanaka et al., 2019).

Anti-inflammatory Activity

The synthesis and evaluation of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity. This points to the potential use of such compounds in developing new anti-inflammatory medications (Sunder & Maleraju, 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

Certain benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency, light harvesting efficiency (LHE), and ability to interact with proteins like Cyclooxygenase 1 (COX1). This dual application potential underscores the versatility of these compounds in both medicinal chemistry and renewable energy research (Mary et al., 2020).

Antioxidant Activity

Research into pyrazole-acetamide derivatives has explored their antioxidant activity, demonstrating significant potential. This activity could have implications in developing therapies targeting oxidative stress-related diseases (Chkirate et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it, including the use of personal protective equipment and safe laboratory practices .

Future Directions

The future research directions for this compound could include further studies to better understand its properties, potential applications in medicine or materials science, and ways to improve its synthesis .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O/c23-19-10-12-20(13-11-19)28-21(25-26-27-28)15-24-22(29)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCBVKIIWSXALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

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